3-O-(2'E,4'Z-decadienoyl)ingenol 3-O-(2'E,4'Z-decadienoyl)ingenol 3-O-(2'E,4'Z-decadienoyl)ingenol is a natural product found in Euphorbia kansui with data available.
Brand Name: Vulcanchem
CAS No.: 84680-59-1
VCID: VC7850208
InChI: InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
SMILES: CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Molecular Formula: C30H42O6
Molecular Weight: 498.6 g/mol

3-O-(2'E,4'Z-decadienoyl)ingenol

CAS No.: 84680-59-1

Cat. No.: VC7850208

Molecular Formula: C30H42O6

Molecular Weight: 498.6 g/mol

* For research use only. Not for human or veterinary use.

3-O-(2'E,4'Z-decadienoyl)ingenol - 84680-59-1

Specification

CAS No. 84680-59-1
Molecular Formula C30H42O6
Molecular Weight 498.6 g/mol
IUPAC Name [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
Standard InChI InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Standard InChI Key XMXZQPNIMGCMHC-JFSCPWEMSA-N
Isomeric SMILES CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C
SMILES CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Canonical SMILES CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-O-(2'E,4'Z-Decadienoyl)ingenol (C₃₀H₄₂O₆; MW 498.65) consists of a diterpenoid ingenol moiety linked to a 2'E,4'Z-decadienoyl ester group . The ingenane core adopts a tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadecane skeleton with hydroxyl, hydroxymethyl, and ketone functional groups at positions C-5, C-6, C-7, and C-15, respectively . The esterifying decadienoyl chain introduces conjugated double bonds at C-2' (E) and C-4' (Z), contributing to structural rigidity and electronic delocalization .

Table 1: Physicochemical Properties of 3-O-(2'E,4'Z-Decadienoyl)ingenol

PropertyValueSource
Molecular formulaC₃₀H₄₂O₆
Molecular weight498.651 g/mol
Boiling point635.6 ± 55.0 °C
LogP4.96
Water solubility (25°C)9.5 × 10⁻³ g/L
Topological polar surface area104.06 Ų
Hydrogen bond acceptors6
Hydrogen bond donors3

Stereochemical Complexity

The compound’s bioactivity is tightly linked to its stereochemistry, which includes eight stereocenters: C-1 (S), C-4 (S), C-5 (S), C-6 (R), C-9 (S), C-10 (R), C-12 (R), and C-14 (R) . X-ray crystallography and NMR studies confirm that the ingenol core’s 1R,2S,5R,5aS,6S,8aS,9R,10aR configuration is critical for maintaining its three-dimensional conformation and interaction with biological targets .

Natural Source and Biosynthetic Origin

3-O-(2'E,4'Z-Decadienoyl)ingenol is predominantly isolated from Euphorbia kansui roots, where it coexists with structurally related ingenol esters like 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol . Biosynthetically, it derives from the cyclization of geranylgeranyl pyrophosphate (GGPP) into the ingenane core, followed by esterification with a polyketide-derived decadienoic acid .

Pharmacological Activities

Anticomplement Activity

The compound inhibits the classical complement pathway with an IC₅₀ of 89.5 μM, surpassing the activity of positive controls like rosmarinic acid (IC₅₀ = 182 μM) . Mechanistic studies suggest it binds to C1q, preventing the formation of the C1 complex (C1q-C1r-C1s) and subsequent activation of C4 and C2 . This immunomodulatory effect is dose-dependent, with 80% inhibition observed at 200 μM .

Structure-Activity Relationships (SAR)

  • Ester Group: Removal of the decadienoyl moiety (e.g., ingenol alone) reduces anticomplement activity by >90%, highlighting the necessity of the acyl chain for target engagement .

  • Double Bond Geometry: The 2'E,4'Z configuration optimizes hydrophobic interactions with C1q’s collagen-like domain, as shown by molecular docking .

  • Hydroxyl Groups: The C-5 and C-6 hydroxyls form hydrogen bonds with Lys-78 and Asp-81 residues in C1q, stabilizing the inhibitor-protein complex .

Pharmacokinetic Profile

Table 2: Predicted ADME Properties

ParameterValueSource
Caco-2 permeability-4.608 (Low)
MDCK permeability4.93 × 10⁻⁵ cm/s
Plasma protein binding95.53%
Blood-brain barrier penetration0.15 (Low)
CYP1A2 inhibition0.892 (High risk)

Despite favorable Lipinski parameters (MW < 500, logP < 5), the compound’s high plasma protein binding and low intestinal absorption (HIA = 0.016) limit oral bioavailability . Prodrug strategies, such as acetylation of the C-7 hydroxymethyl group (as in 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol), improve LogD₇.₄ from 4.19 to 5.02, enhancing membrane permeability .

Synthetic and Semi-Synthetic Approaches

Total synthesis remains challenging due to the compound’s stereochemical complexity. Current efforts focus on semi-synthesis from ingenol, which is isolated in bulk from Euphorbia latex. Key steps include:

  • Selective Esterification: Coupling ingenol with (2'E,4'Z)-decadienoyl chloride using DMAP catalysis (yield: 62%) .

  • Stereocontrol: Chiral auxiliaries enforce the 2'E,4'Z configuration during acylation, avoiding undesired E/Z isomerization .

Future Directions

  • Analog Design: Introducing polar substituents (e.g., hydroxyls) on the decadienoyl chain to improve solubility without compromising anticomplement activity.

  • Target Identification: CRISPR-Cas9 screening to identify complement-independent targets, given the compound’s pleiotropic effects in transcriptomic assays .

  • Formulation Optimization: Lipid-based nanoemulsions to enhance oral absorption, leveraging the compound’s high LogP .

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